4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyl group, a methylamino substituent, a 4-methoxybenzyl moiety, and a methyl group at position 5. Its molecular formula is inferred as C₁₉H₁₆ClF₃N₆O₂, with a molecular weight of approximately 452.8 g/mol. The 4-methoxybenzyl group may enhance metabolic stability, while the trifluoromethyl and chloro substituents are known to improve lipophilicity and target binding affinity.
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O2/c1-11-24-26(10-12-4-6-14(29-3)7-5-12)17(28)27(11)25(2)16-15(19)8-13(9-23-16)18(20,21)22/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWWBRXPQWGXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860789-10-2) is a triazole derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H14ClF6N5O
- Molecular Weight: 465.78 g/mol
- Purity: >90%
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole moiety is known for its role in inhibiting fungal cytochrome P450 enzymes, which has implications in both antifungal and anticancer activities. The presence of the trifluoromethyl group enhances lipophilicity and may improve bioavailability and target interaction.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies showed that compounds similar to this triazole effectively inhibited cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values ranging from 0.01 µM to 14.31 µM depending on structural modifications and specific substitutions on the triazole ring .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 0.01 |
| Triazole Derivative B | NCI-H460 | 14.31 |
| Triazole Derivative C | HCT116 | 7.01 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It demonstrated effectiveness against various bacterial strains, primarily due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Case Studies
- Anticancer Study : A study published in ACS Publications focused on the synthesis of triazole derivatives and their evaluation against cancer cell lines. The results indicated that modifications on the pyridine ring significantly enhanced cytotoxicity against MCF-7 cells .
- Antimicrobial Efficacy : Another investigation reported that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial effects .
Scientific Research Applications
Medicinal Applications
The primary focus of research on this compound is its potential as a pharmaceutical agent. Several studies have indicated that triazole derivatives exhibit a wide range of biological activities.
Antimicrobial Activity
Triazole compounds are known for their antifungal properties. Research has demonstrated that derivatives of triazoles can inhibit the growth of various fungal pathogens. The specific compound under discussion has shown promise in inhibiting certain strains of fungi, making it a candidate for antifungal drug development .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases .
Anticancer Potential
Triazoles have been recognized for their anticancer properties. The compound's structural features may allow it to interact with biological targets involved in cancer progression and metastasis. Preliminary studies suggest that further optimization could lead to effective anticancer agents .
Agricultural Applications
Triazole compounds also play a significant role in agriculture, particularly as fungicides. Their ability to inhibit fungal pathogens can be leveraged to protect crops from diseases, enhancing yield and quality.
Fungicidal Activity
Research indicates that the compound exhibits fungicidal activity against several agricultural pathogens. Its application could be beneficial in developing new fungicides that are effective yet environmentally friendly .
Material Science Applications
The unique chemical structure of this compound allows for potential applications in material science, particularly in the development of polymers and coatings.
Polymer Chemistry
Triazoles can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This compound could serve as a building block for creating advanced materials with tailored properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analog with Additional Chloro and Trifluoromethyl Groups
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one () shares the triazolone core but features an additional chloro and trifluoromethyl group on the pyridinyl ring.
Herbicidal Intermediate
4,5-dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-1,2,4-triazol-5-(1H)-one () is a triazolone intermediate used in synthesizing the herbicide carfentrazone-ethyl. Unlike the target compound, its difluoromethyl and chloro-fluorophenyl substituents prioritize agricultural efficacy (75.7% synthesis yield) over pharmaceutical applications .
Pyrazolone and Pyridazinone Derivatives
Pyrazol-3-one with Trifluoromethyl Group
(4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one () has a pyrazolone core instead of triazolone. Despite structural differences, the trifluoromethyl and chloro substituents suggest shared physicochemical properties, such as enhanced membrane permeability .
Pyridazinone with 4-Methoxyphenyl Group
4-Chloro-2-(4-methoxyphenyl)-5-[methyl(1H-pyrrol-1-yl)amino]-3(2H)-pyridazinone () includes a 4-methoxyphenyl group, similar to the target compound. However, its pyridazinone core and pyrrolyl-methylamino substituent may lead to distinct hydrogen-bonding interactions and solubility profiles .
Triazole and Thiazolidinone Derivatives
Triazole-Thione with Fluorophenyl Substituent
4-((4-Fluorophenyl)-1-piperazinyl)(3-phenyl-1H-pyrazol-4-yl)methanone () contains a fluorophenyl group, which, like the 4-methoxybenzyl group in the target compound, could influence metabolic stability. However, its piperazinyl linker and thione group may alter target selectivity .
Thiazolidinone with Chlorobenzyl Group
(5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one () shares a chlorinated aromatic group but incorporates a thioxothiazolidinone core. This structural variation likely impacts electronic properties and redox stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Kinase Inhibition : Compounds with triazolone cores and trifluoromethylpyridinyl groups (e.g., ) show promise in kinase inhibition, suggesting the target compound may share similar mechanisms .
- Synthetic Efficiency : The herbicidal triazolone in highlights the impact of fluorinated substituents on synthesis scalability (75.7% yield), a consideration for industrial applications .
Q & A
How can the multi-step synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis involves sequential functionalization of the triazolone core, pyridinyl substitution, and methoxybenzyl incorporation. Key steps include:
- Step 1: Formation of the triazolone ring via cyclization of a thiosemicarbazide precursor under acidic conditions (e.g., HCl/EtOH) .
- Step 2: Introduction of the 3-chloro-5-(trifluoromethyl)pyridinyl group via nucleophilic substitution, requiring precise control of reaction temperature (70–80°C) and stoichiometric excess of the pyridinylamine derivative .
- Step 3: Methoxybenzyl protection using 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to minimize side reactions .
Optimization Strategies: - Use catalytic additives (e.g., DMAP) to accelerate substitution reactions.
- Monitor intermediate purity via TLC or HPLC after each step to reduce carryover impurities .
What spectroscopic and computational methods are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR can resolve the triazolone ring protons (δ 7.8–8.2 ppm) and methoxybenzyl signals (δ 3.8 ppm for OCH₃). 19F NMR confirms the trifluoromethyl group (δ -62 to -65 ppm) .
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns in the triazolone-pyridinyl core .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 482.1 [M+H]⁺) .
- DFT Calculations: Predict electronic effects of substituents (e.g., electron-withdrawing trifluoromethyl) on reactivity .
How do electronic and steric effects of substituents (e.g., trifluoromethyl, methoxybenzyl) influence biological activity?
Methodological Answer:
- Trifluoromethyl Group: Enhances metabolic stability and membrane permeability via lipophilic and electron-withdrawing effects. Computational modeling (DFT) can map its electrostatic potential .
- Methoxybenzyl Moiety: Steric bulk may hinder binding to hydrophobic enzyme pockets. Docking studies with target proteins (e.g., kinases) can assess steric clashes .
- Experimental Validation: Compare IC₅₀ values of analogs lacking specific substituents in enzyme inhibition assays .
How can contradictions in reported biological activities of structural analogs be resolved?
Methodological Answer:
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. anticancer effects) may arise from:
- Purity Variations: Validate compound purity (>95%) via HPLC before assays .
- Assay Conditions: Standardize protocols (e.g., cell line selection, incubation time) across studies. For example, reports antibacterial activity in Gram-positive strains, while notes anti-inflammatory effects in murine macrophages .
- Metabolic Stability: Perform liver microsome assays to identify metabolite interference .
What strategies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. The triazolone ring is prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability: Use DSC/TGA to determine decomposition temperatures (>200°C typical for trifluoromethylated heterocycles) .
- Light Sensitivity: Store solutions in amber vials to prevent photodegradation of the methoxybenzyl group .
What computational approaches are used to model interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases, GPCRs). Focus on interactions between the triazolone nitrogen and catalytic residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling: Develop regression models correlating substituent properties (e.g., logP, polar surface area) with bioactivity data from analogs .
How can reaction pathways for triazolone ring formation be verified mechanistically?
Methodological Answer:
- Isotopic Labeling: Use ¹⁵N-labeled precursors to track nitrogen incorporation into the triazolone ring via MS/MS .
- Intermediate Trapping: Quench reactions at early stages (e.g., after cyclization) and characterize intermediates via IR spectroscopy (C=O stretch at 1700 cm⁻¹) .
- Kinetic Studies: Monitor reaction progress under varying temperatures to determine activation energy (Arrhenius plot) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
